molecular formula C21H21NO4S B2582797 (E)-1'-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1706496-19-6

(E)-1'-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2582797
CAS No.: 1706496-19-6
M. Wt: 383.46
InChI Key: FSGPQEVTGBSRSM-SDNWHVSQSA-N
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Description

(E)-1'-((4-Methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a spirocyclic compound characterized by a fused isobenzofuran-piperidine core and a sulfonylated styryl substituent. The spiro architecture confers conformational rigidity, while the (E)-4-methylstyryl sulfonyl group introduces steric and electronic effects that influence biological activity and solubility.

Potential applications of such spiro derivatives span medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., fluorescence imaging). The sulfonyl group, in particular, enhances metabolic stability and binding affinity in drug candidates targeting enzymes like 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) .

Properties

IUPAC Name

1'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-16-7-9-17(10-8-16)11-14-27(24,25)22-13-4-12-21(15-22)19-6-3-2-5-18(19)20(23)26-21/h2-3,5-11,14H,4,12-13,15H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGPQEVTGBSRSM-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps:

    Formation of the isobenzofuran ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the piperidinone moiety: This step may involve a nucleophilic substitution reaction.

    Attachment of the styryl group: This can be done through a Wittig reaction or a Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, (E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituent(s) Molecular Weight Biological Target/Application Key Reference(s)
Target Compound Spiro[isobenzofuran-1,3'-piperidin]-3-one (E)-4-methylstyryl sulfonyl ~387 (estimated) Potential 11β-HSD1 inhibition
3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Spiro[isobenzofuran-1,3'-piperidin]-3-one None 203.24 Research chemical
1'-(1-Phenylcyclopropanecarbonyl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one Spiro[isobenzofuran-1,3'-pyrrolidin]-3-one Phenylcyclopropane carbonyl Not reported 11β-HSD1 inhibitor (IC₅₀ = 8.2 nM)
3',6'-Bis(boronate)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one Spiro[isobenzofuran-1,9'-xanthen]-3-one Boronate esters 764.47 Hydrogen peroxide imaging probe
CHEMBL573897 Spiro[2-benzofuran-3,4'-piperidine]-1-one Trifluoromethyl benzimidazole 387.36 Neuropeptide Y receptor antagonist

Key Differences and Implications

Core Structure Variations
  • Piperidine vs. Pyrrolidine Rings : The target compound’s piperidine ring (6-membered) offers greater flexibility compared to pyrrolidine (5-membered) in ’s analog. This may affect binding pocket compatibility in enzyme targets .
  • Xanthene vs. Isobenzofuran-Piperidine Fusion: The xanthene-containing analog () exhibits extended π-conjugation, enabling fluorescence properties suitable for imaging, unlike the non-fluorescent target compound .
Substituent Effects
  • Sulfonyl vs. This could improve target engagement in hydrophobic enzyme pockets .
  • Styryl vs.

Biological Activity

Structure

The compound features a spiro configuration, which is characterized by the presence of two rings sharing a single atom. Its structure can be represented as follows:

  • IUPAC Name : (E)-1'-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
  • Molecular Formula : C18H19NO3S
  • Molecular Weight : 341.41 g/mol

Physical Properties

  • Appearance : Solid
  • Solubility : Soluble in organic solvents like DMSO and ethanol but poorly soluble in water.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative of this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated:

  • MCF-7 IC50 : 15 µM
  • A549 IC50 : 20 µM
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920G2/M phase arrest

Antimicrobial Activity

Another aspect of the biological activity of this compound is its antimicrobial properties. Research indicates that it has inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's sulfonyl group is believed to enhance its interaction with bacterial cell membranes.

Case Study: Antimicrobial Testing

In a laboratory setting, the compound was tested against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may possess neuroprotective properties. In vitro studies have indicated that they can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Research Findings

Research conducted on neuronal cell lines showed that treatment with the compound led to:

  • Reduced levels of reactive oxygen species (ROS)
  • Enhanced cell viability in oxidative stress conditions

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